2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid is a chemical compound with the molecular formula C7H11NO4S It is characterized by a cyclopropyl group attached to a thiazolidine ring, which is further substituted with a carboxylic acid group and a dioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a thiazolidine-2,4-dione derivative in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of 2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiazolidine derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or thiazolidine ring positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted thiazolidine and cyclopropyl derivatives.
Scientific Research Applications
2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. Additionally, it may modulate signaling pathways by interacting with key proteins and receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A structurally related compound with similar reactivity but lacking the cyclopropyl group.
Cyclopropylamine: Shares the cyclopropyl moiety but differs in its overall structure and reactivity.
Sulfonylureas: Compounds with a sulfonyl group and similar functional properties.
Uniqueness
2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid is unique due to the presence of both the cyclopropyl and thiazolidine moieties, which confer distinct chemical and biological properties
Biological Activity
2-Cyclopropyl-1,1-dioxo-1λ6,2-thiazolidine-5-carboxylic acid (CAS No. 2137785-82-9) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial properties, synthesis methods, and relevant research findings.
The chemical formula for 2-Cyclopropyl-1,1-dioxo-1λ6,2-thiazolidine-5-carboxylic acid is C7H11NO4S, with a molecular weight of 205.23 g/mol. The predicted boiling point is approximately 414.7 °C, and it has a density of about 1.635 g/cm³ .
Property | Value |
---|---|
Molecular Formula | C7H11NO4S |
Molecular Weight | 205.23 g/mol |
Boiling Point | 414.7 °C (predicted) |
Density | 1.635 g/cm³ (predicted) |
pKa | 3.20 (predicted) |
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit notable antimicrobial properties. A study evaluating various thiazolidine derivatives found that several compounds demonstrated weak to moderate antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .
Case Study: Antimicrobial Evaluation
In a systematic evaluation of thiazolidine derivatives, the following findings were noted:
- Staphylococcus aureus : Some derivatives showed significant inhibition.
- Bacillus subtilis : Similar activity was observed as with S. aureus.
- Escherichia coli and Pseudomonas aeruginosa : Weak to moderate activity noted.
- Candida albicans : Moderate antifungal activity was reported.
Table 2: Antimicrobial Activity of Thiazolidine Derivatives
Compound Name | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |
---|---|---|---|
2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | Significant inhibition | Weak | Moderate |
Unsubstituted derivative | Minor activity | Weak | Moderate |
Derivatives with chloro at ortho position | Moderate activity | Minor | Moderate |
The mechanism of action for thiazolidine derivatives generally involves interaction with bacterial cell walls or metabolic pathways, leading to disruption of cellular processes. This includes inhibition of key enzymes or interference with nucleic acid synthesis .
Synthesis Methods
The synthesis of 2-Cyclopropyl-1,1-dioxo-1λ6,2-thiazolidine-5-carboxylic acid typically involves multi-step organic reactions, including condensation reactions using cysteamine and formaldehyde as starting materials .
Synthetic Route Overview
- Condensation Reaction : Cysteamine reacts with formaldehyde to form thiazolidine.
- Functionalization : The cyclopropyl group is introduced through alkylation methods.
- Carboxylation : The final step involves the introduction of the carboxylic acid functional group.
Properties
Molecular Formula |
C7H11NO4S |
---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
2-cyclopropyl-1,1-dioxo-1,2-thiazolidine-5-carboxylic acid |
InChI |
InChI=1S/C7H11NO4S/c9-7(10)6-3-4-8(5-1-2-5)13(6,11)12/h5-6H,1-4H2,(H,9,10) |
InChI Key |
ZYESHRUXJOZZFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC(S2(=O)=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.